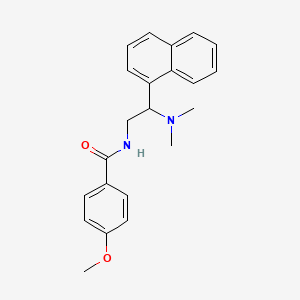
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a dimethylamino group, and a methoxybenzamide moiety, which contribute to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 1-naphthylamine with 2-bromo-N,N-dimethylethylamine under basic conditions to form the intermediate N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)amine.
Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the naphthalene moiety, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence.
Medicine: Explored for its potential pharmacological properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene and methoxybenzamide moieties can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(dimethylamino)-2-(phenyl)ethyl)-4-methoxybenzamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-23-22(25)17-11-13-18(26-3)14-12-17/h4-14,21H,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMZDIDQYFLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














